N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide
Overview
Description
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound with the molecular formula C12H9ClF2N2OS and a molecular weight of 302.73 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of both chlorine and fluorine atoms in its structure makes it a compound of interest in various fields of research .
Preparation Methods
The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Acetamide Formation: The final step involves the reaction of the chloromethyl thiazole derivative with 2,4-difluoroaniline to form the desired acetamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide can be compared with other thiazole derivatives, such as:
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide: This compound has a similar structure but with a methyl group instead of fluorine atoms, which may affect its biological activity and chemical reactivity.
N-[4-(bromomethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2OS/c1-7(18)17(12-16-9(5-13)6-19-12)11-3-2-8(14)4-10(11)15/h2-4,6H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXSPYURCTKRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1)F)F)C2=NC(=CS2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170057 | |
Record name | N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4-difluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854035-85-1 | |
Record name | N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4-difluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854035-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4-difluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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